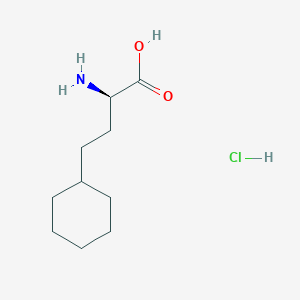

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride is a chemical compound with a unique structure that includes an amino group and a cyclohexyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and butanoic acid derivatives.

Formation of Intermediate: The cyclohexylamine reacts with a butanoic acid derivative under controlled conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-4-cyclohexylbutanoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation Products: Oxides or nitro derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

Pathways Involved: It may influence various biochemical pathways, including those related to amino acid metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R)-2-amino-3-sulfanylpropanoic acid hydrate hydrochloride

- (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride

Uniqueness

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride is unique due to its specific structure, which includes a cyclohexyl group attached to the butanoic acid backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Biologische Aktivität

(2R)-2-amino-4-cyclohexylbutanoic acid, commonly referred to as 2-ACBA, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in neuropharmacology and enzyme modulation. This article explores the biological activity of 2-ACBA, including its interactions with receptors and enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-ACBA is characterized by the presence of a cyclohexyl group attached to a butanoic acid backbone. Its molecular formula is C10H19NO2, with a molecular weight of approximately 185.26 g/mol. The unique steric and electronic properties conferred by the cyclohexyl group differentiate it from other amino acids, making it a subject of interest in medicinal chemistry and biochemistry.

Interaction with Glutamate Receptors

Research indicates that 2-ACBA may modulate glutamate receptors, particularly NMDA receptors, which are crucial for synaptic plasticity and memory formation. Studies suggest that this modulation could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease.

Table 1: Biological Activities of 2-ACBA

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| NMDA Receptor Modulation | Enhances receptor activity | Neurodegenerative diseases |

| Neuroprotection | Reduces excitotoxicity | Stroke, ALS |

| Enzyme Interaction | Inhibits or activates specific enzymes | Drug development, metabolic regulation |

Neuroprotective Properties

The neuroprotective properties of 2-ACBA have been investigated in various models of neurodegeneration. For instance, in animal studies, administration of 2-ACBA was associated with reduced neuronal damage following ischemic events. These findings suggest that 2-ACBA may be beneficial in acute neurological conditions.

Study on Epilepsy Models

In a study examining the effects of 2-ACBA on seizure activity in rodent models of epilepsy, researchers found that the compound significantly reduced seizure frequency and duration. This effect was attributed to its ability to modulate excitatory neurotransmission through NMDA receptor pathways .

Research on Amyotrophic Lateral Sclerosis (ALS)

Another investigation focused on the application of 2-ACBA in ALS models. The compound demonstrated protective effects on motor neurons and improved survival rates in treated animals compared to controls. The underlying mechanism was linked to enhanced cellular resilience against oxidative stress .

Enzyme Modulation

2-ACBA has been shown to interact with various enzymes, influencing metabolic pathways. Its role as an enzyme modulator opens avenues for therapeutic applications in metabolic disorders. For example, preliminary studies indicate that 2-ACBA may inhibit certain proteases involved in neurodegeneration, suggesting potential use as a therapeutic agent in diseases characterized by proteolytic imbalance .

Eigenschaften

IUPAC Name |

(2R)-2-amino-4-cyclohexylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOOOLRANHXHQX-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@H](C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.